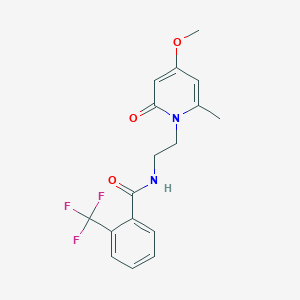
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
Benzamides, including compounds with structural similarities to the one , have been explored for their potential neuroleptic activities. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a correlation between structure and activity. Notably, modifications to the benzamide structure can significantly enhance neuroleptic activity, suggesting potential applications in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Anticancer Evaluation
A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides have been synthesized and tested for their anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety has been associated with moderate to good activity, highlighting the potential of benzamides in cancer research (Mohan et al., 2021).
Complexation Properties and Structural Character
Research on N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (a compound with functional groups similar to the chemical ) with trivalent lanthanides has revealed significant insights into complexation properties and structural character. Such studies can inform the development of materials and compounds for various technological applications, including those requiring specific metal-ligand interactions (Kobayashi et al., 2019).
The process of introducing hydrogen isotopes into structurally related benzamides has been studied, demonstrating the potential for creating labeled compounds for research purposes. Such methodologies are crucial in the development of tracers for biochemical and pharmacological studies, providing insights into the behavior of compounds within biological systems (Shevchenko et al., 2014).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide generally involves a multi-step process. It begins with the preparation of the pyridine core, where 4-methoxy-6-methyl-2-pyridone reacts with suitable ethylating agents to form the pyridone derivative. The trifluoromethylbenzoyl chloride is then introduced to the reaction mixture under controlled conditions, often with a base like triethylamine to facilitate the nucleophilic acyl substitution, yielding the desired product.
Industrial Production Methods: : Industrially, this compound's production leverages large-scale organic synthesis techniques, with optimized reaction parameters to enhance yield and purity. High-performance liquid chromatography is frequently employed to ensure the compound's purity meets stringent industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes: : N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions Used in These Reactions: : Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride might be used. For nucleophilic substitution, reagents like sodium ethoxide in ethanol are common.
Major Products Formed from These Reactions: : Depending on the reaction conditions, products might include hydroxylated, reduced forms of the compound, or substituted derivatives where functional groups on the benzamide ring are replaced or modified.
Scientific Research Applications: : This compound is utilized in multiple scientific domains due to its unique structural features:
Chemistry: : It serves as a building block in organic synthesis, especially in the formation of complex heterocyclic compounds.
Biology: : It is studied for its potential interactions with biological macromolecules, offering insights into enzyme inhibition and receptor binding.
Medicine: : Research into its pharmacological properties is ongoing, with preliminary studies suggesting it might exhibit anti-inflammatory or antimicrobial activities.
Wirkmechanismus
The Mechanism by Which the Compound Exerts its Effects: : The biological activity of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is thought to be mediated through its ability to interact with cellular proteins, potentially inhibiting specific enzymes or blocking receptor sites.
Molecular Targets and Pathways Involved: : Detailed studies are required to pinpoint the exact molecular targets. it is hypothesized that the compound's structure allows it to fit into the active sites of various enzymes, altering their activity and thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Compared to other benzamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its interaction with biological targets.
List the Similar Compounds: : Similar compounds include N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-chlorobenzamide and N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-fluorobenzamide, each differing slightly in their reactivity and biological activity due to the varied substituents on the benzamide ring.
That should cover all bases! Curious about any specific details?
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-9-12(25-2)10-15(23)22(11)8-7-21-16(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWCNJXHAPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

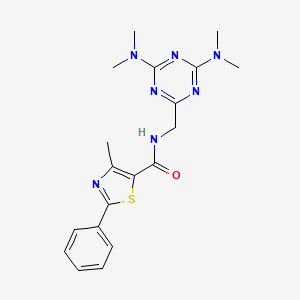

![N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylthiophene-2-carboxamide](/img/structure/B2966243.png)
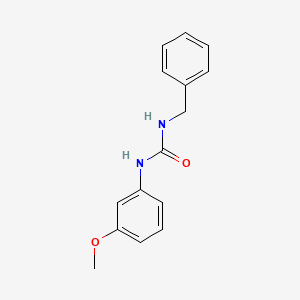
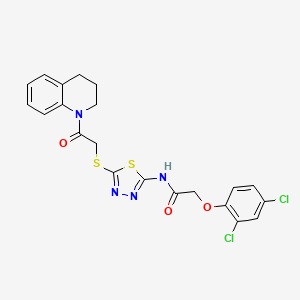

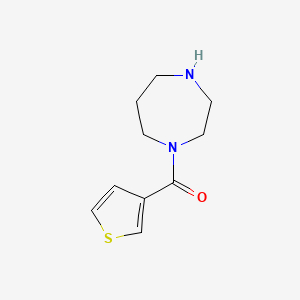
![3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid](/img/structure/B2966250.png)
![methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2966251.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B2966252.png)
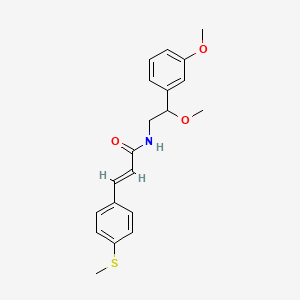
![4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)
